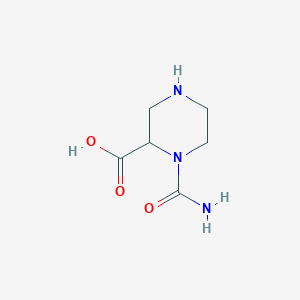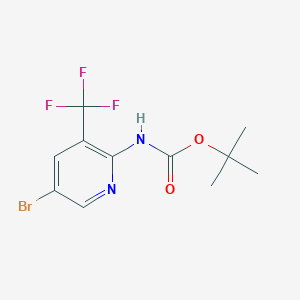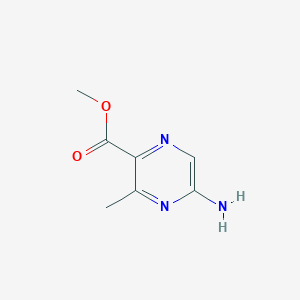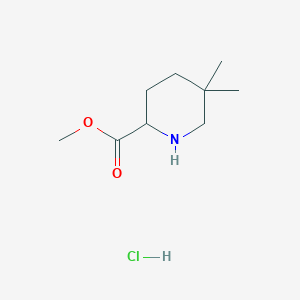
3-((Tert-butoxycarbonyl)(phenyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Tert-butoxycarbonyl)(phenyl)amino)propanoic acid is an organic compound with the molecular formula C14H19NO4. It is a derivative of propanoic acid where the amino group is protected by a tert-butoxycarbonyl group, and the phenyl group is attached to the nitrogen atom. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butoxycarbonyl)(phenyl)amino)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Formation of the Propanoic Acid Derivative: The protected amino group is then reacted with a propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-((Tert-butoxycarbonyl)(phenyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trifluoroacetic acid or hydrochloric acid are employed to remove the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-((Tert-butoxycarbonyl)(phenyl)amino)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((Tert-butoxycarbonyl)(phenyl)amino)propanoic acid involves its role as a protecting group for amino acids and peptides. The tert-butoxycarbonyl group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. Upon completion of the desired reactions, the tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group.
Comparación Con Compuestos Similares
Similar Compounds
3-((Tert-butoxycarbonyl)amino)propanoic acid: Similar in structure but lacks the phenyl group.
3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid: Contains a methyl group instead of a phenyl group.
3-((Tert-butoxycarbonyl)(ethyl)amino)propanoic acid: Contains an ethyl group instead of a phenyl group.
Uniqueness
3-((Tert-butoxycarbonyl)(phenyl)amino)propanoic acid is unique due to the presence of the phenyl group, which can influence the compound’s reactivity and interactions with other molecules. This makes it particularly useful in the synthesis of aromatic peptides and other complex organic structures.
Propiedades
Número CAS |
121494-14-2 |
|---|---|
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
3-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(10-9-12(16)17)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17) |
Clave InChI |
YSMMPLIVJMNIFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CCC(=O)O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[4-Chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13510805.png)

![6-bromo-4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B13510819.png)



